molecular formula C12H17NO2 B13630781 Methyl (R)-3-amino-3-(2,3-dimethylphenyl)propanoate

Methyl (R)-3-amino-3-(2,3-dimethylphenyl)propanoate

Cat. No.: B13630781
M. Wt: 207.27 g/mol
InChI Key: IHDUVJKGWOQEDO-LLVKDONJSA-N
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Description

Methyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate is an organic compound with a complex structure that includes an amino group, a methyl ester, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylbenzaldehyde and methyl acrylate.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2,3-dimethylbenzaldehyde and methyl acrylate in the presence of a base such as sodium hydroxide.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of methyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Methyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group may undergo hydrolysis in the presence of enzymes. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R)-3-amino-3-phenylpropanoate: Lacks the dimethyl groups on the phenyl ring.

    Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate: Has a single methyl group on the phenyl ring.

    Methyl (3R)-3-amino-3-(2,4-dimethylphenyl)propanoate: Has methyl groups at different positions on the phenyl ring.

Uniqueness

Methyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate

InChI

InChI=1S/C12H17NO2/c1-8-5-4-6-10(9(8)2)11(13)7-12(14)15-3/h4-6,11H,7,13H2,1-3H3/t11-/m1/s1

InChI Key

IHDUVJKGWOQEDO-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](CC(=O)OC)N)C

Canonical SMILES

CC1=C(C(=CC=C1)C(CC(=O)OC)N)C

Origin of Product

United States

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